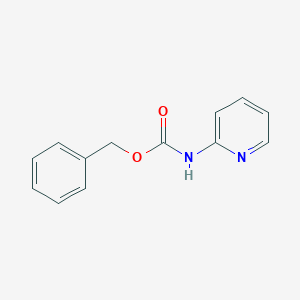

Carbamic acid, 2-pyridinyl-, phenylmethyl ester

説明

Carbamic acid, 2-pyridinyl-, phenylmethyl ester: is an organic compound with the molecular formula C13H12N2O2 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl group, and the nitrogen atom is bonded to a 2-pyridinyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 2-pyridinyl-, phenylmethyl ester typically involves the reaction of 2-aminopyridine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions:

Oxidation: Carbamic acid, 2-pyridinyl-, phenylmethyl ester can undergo oxidation reactions, where the ester group is converted to a carboxylic acid group.

Reduction: The compound can be reduced to form the corresponding amine and alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: 2-pyridinylcarbamic acid and benzoic acid.

Reduction: 2-aminopyridine and benzyl alcohol.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Biological Activity

Carbamic acid derivatives are recognized for their potential therapeutic effects. The presence of the pyridinyl group enhances interactions with biological targets, particularly enzymes. Notable applications include:

- Enzyme Inhibition : The compound has shown competitive inhibition against acetylcholinesterase and non-competitive inhibition against butyrylcholinesterase. This inhibition is crucial for developing treatments for neurological disorders.

| Enzyme | Inhibition Type | Mechanism |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | Binding to active site |

| Butyrylcholinesterase | Non-competitive inhibition | Allosteric modulation |

Case Study : Research has demonstrated that modifications to the carbamate structure can enhance analgesic properties. A study titled "Synthesis and pharmacological evaluation of carbamic acid derivatives as new analgesic agents" indicated that certain derivatives exhibited significant pain relief comparable to morphine in animal models.

Agricultural Chemistry

Carbamic acid, 2-pyridinyl-, phenylmethyl ester can serve as a precursor in the synthesis of agrochemicals. Its ability to inhibit specific enzymes makes it valuable in developing herbicides and pesticides that target metabolic pathways in pests.

Industrial Applications

In industrial settings, this compound is utilized for producing polymers and coatings due to its reactivity. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows it to be employed in diverse chemical processes.

Chemical Reactions Analysis

The compound can undergo several types of reactions:

- Oxidation : Converts the ester group into a carboxylic acid.

- Reduction : Forms the corresponding amine and alcohol.

- Substitution : Replaces the ester group with other nucleophiles.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 2-pyridinylcarbamic acid |

| Reduction | Lithium aluminum hydride | 2-aminopyridine and benzyl alcohol |

| Substitution | Amines or thiols | Various substituted carbamates |

作用機序

The mechanism of action of carbamic acid, 2-pyridinyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. The 2-pyridinyl group enhances its binding affinity to metal ions, making it effective in catalysis and coordination chemistry.

類似化合物との比較

- Carbamic acid, 2-pyridinyl-, methyl ester

- Carbamic acid, 2-pyridinyl-, ethyl ester

- Carbamic acid, 2-pyridinyl-, propyl ester

Comparison:

- Carbamic acid, 2-pyridinyl-, phenylmethyl ester has a bulkier phenylmethyl group compared to the methyl, ethyl, and propyl esters. This increases its steric hindrance and affects its reactivity.

- The phenylmethyl group also enhances its hydrophobicity, making it more suitable for applications in non-polar environments.

- The presence of the 2-pyridinyl group in all these compounds provides a common site for metal ion coordination, but the phenylmethyl ester has a higher binding affinity due to its larger size and electron-donating properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

Carbamic acid, 2-pyridinyl-, phenylmethyl ester is a member of the carbamate family, characterized by its unique structural features that include a pyridinyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, analgesic properties, and interactions with various biological targets. This article explores its biological activity through detailed research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pyridine ring that enhances its ability to interact with biological targets, potentially leading to significant pharmacological effects.

1. Enzyme Inhibition

Carbamate derivatives are known for their ability to inhibit various enzymes, which can affect metabolic pathways. The presence of the pyridinyl group in this compound may enhance its interaction with enzyme active sites, leading to inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | |

| Butyrylcholinesterase | Non-competitive inhibition |

2. Analgesic Activity

Research has indicated that carbamate derivatives exhibit analgesic properties. A related study on carbamic acid derivatives highlighted their potential as analgesics through mechanisms involving serotonin receptor modulation. For instance, compounds similar to this compound have shown efficacy comparable to morphine in pain relief models.

Case Study:

- Study Title: "Synthesis and pharmacological evaluation of carbamic acid derivatives as new analgesic agents"

- Findings: Among the synthesized compounds, several exhibited significant analgesic effects in animal models, suggesting that modifications in the carbamate structure can lead to enhanced pain relief properties .

The biological activity of this compound may be attributed to several mechanisms:

- Hydrogen Bonding: The pyridinyl nitrogen can form hydrogen bonds with target proteins, stabilizing interactions that lead to biological effects.

- Lipophilicity: The phenylmethyl group increases lipophilicity, enhancing membrane permeability and bioavailability.

- Coordination Chemistry: The pyridine ring may facilitate coordination with metal ions in enzymatic reactions, influencing the activity of metalloenzymes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other structural analogs.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Carbamic acid, (3,4-dichlorophenyl)-ethyl ester | Contains dichlorophenyl group | Antimicrobial |

| Carbamic acid, dimethyl-, pyrazole derivative | Pyrazole ring | Enzyme inhibition |

| Carbamic acid, methyl-, 3-methylphenyl ester | Simple methyl ester | Potential anti-inflammatory |

特性

IUPAC Name |

benzyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHDIQIXOALAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307334 | |

| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105892-47-5 | |

| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。